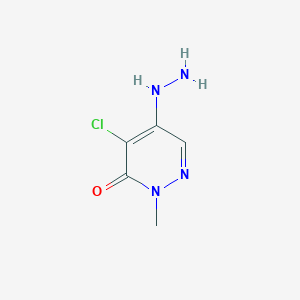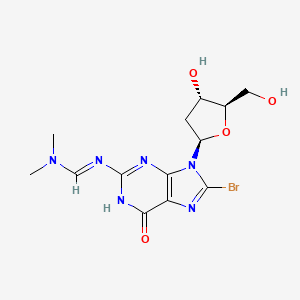
Disodium 1-amino-9,10-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate is a complex organic compound known for its vibrant blue color. It is commonly referred to as Reactive Blue 19 and is widely used in the textile industry for dyeing and printing on various fabrics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate involves multiple steps. One common method includes the condensation of bromaminic acid with meta-(2-hydroxyethylsulfonyl)aniline, followed by esterification in concentrated sulfuric acid. The reaction conditions typically involve the use of a copper sulfate/tin chloride catalyst, with the reaction temperature maintained between 30-40°C and a pH of 7.6-7.8 .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and catalyst concentration to achieve the desired product quality .
化学反応の分析
Types of Reactions
Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents like sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often require a basic medium and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing and printing on fabrics
作用機序
The mechanism of action of Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate involves its interaction with specific molecular targets. The compound binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the sulfonate groups, which enhance the compound’s solubility and reactivity .
類似化合物との比較
Similar Compounds
Reactive Blue 21: Another anthraquinone-based dye with similar applications in the textile industry.
Reactive Blue 4: Known for its use in dyeing cotton and other cellulosic fibers.
Reactive Blue 5: Used in the dyeing of wool and silk.
Uniqueness
Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate stands out due to its high affinity for cellulose fibers, excellent colorfastness, and ability to produce vibrant, long-lasting colors .
特性
CAS番号 |
93904-41-7 |
|---|---|
分子式 |
C23H18N2Na2O12S3 |
分子量 |
656.6 g/mol |
IUPAC名 |
disodium;1-amino-4-[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H20N2O12S3.2Na/c1-36-17-7-6-12(38(28,29)9-8-37-40(33,34)35)10-15(17)25-16-11-18(39(30,31)32)21(24)20-19(16)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChIキー |
FFYZIGZNMFAHFO-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


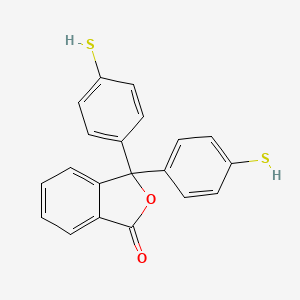
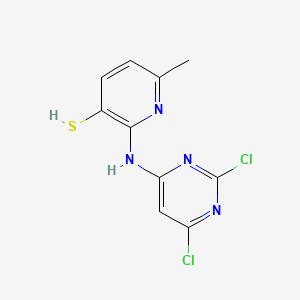
![3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12916877.png)
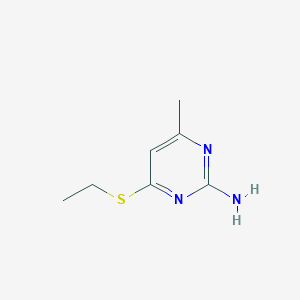
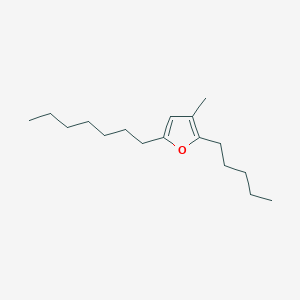
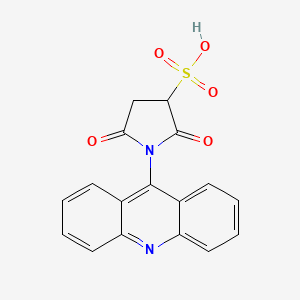

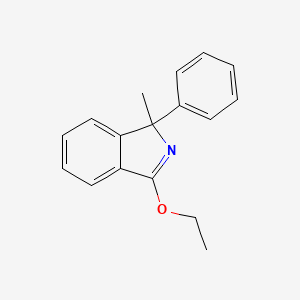
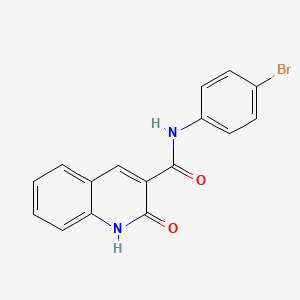
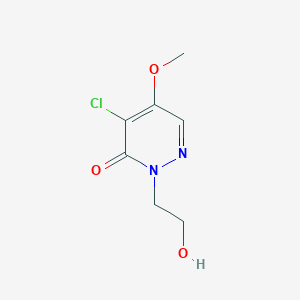
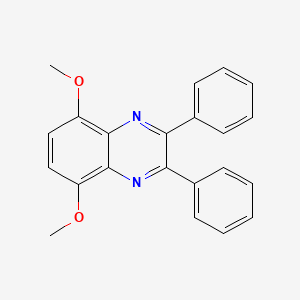
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
